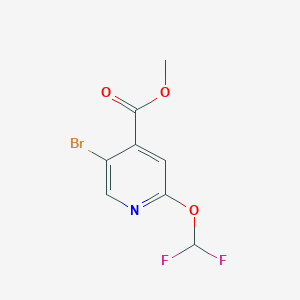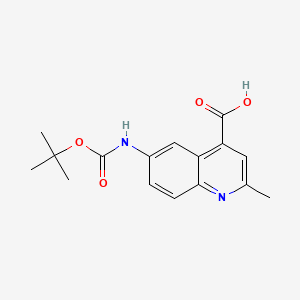
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a bromine atom at the 5th position, a difluoromethoxy group at the 2nd position, and a methyl ester group attached to the isonicotinic acid core
Preparation Methods
The synthesis of Methyl 5-bromo-2-(difluoromethoxy)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is then brominated at the 5th position using bromine or a brominating agent.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced at the 2nd position through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate can be compared with other similar compounds such as:
Methyl 5-bromo-2-chloroisonicotinate: This compound has a chlorine atom instead of a difluoromethoxy group, which may affect its reactivity and applications.
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrF2NO3 |
|---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
methyl 5-bromo-2-(difluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)4-2-6(15-8(10)11)12-3-5(4)9/h2-3,8H,1H3 |
InChI Key |
OJRWCALMKYWTLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)

![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)



![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)

![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)


